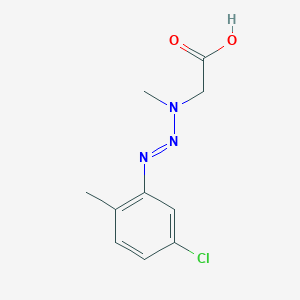

N-((5-Chloro-o-tolyl)azo)sarcosine

説明

N-((5-Chloro-o-tolyl)azo)sarcosine is an azo compound synthesized by coupling a diazonium salt derived from 5-chloro-o-toluidine with sarcosine (N-methylglycine). The structure features an azo (-N=N-) group bridging a 5-chloro-2-methylphenyl (o-tolyl) moiety and the sarcosine unit. Its synthesis typically involves diazotization of 5-chloro-o-toluidine under acidic conditions, followed by coupling with sarcosine in an alkaline medium.

特性

CAS番号 |

136-28-7 |

|---|---|

分子式 |

C10H12ClN3O2 |

分子量 |

241.67 g/mol |

IUPAC名 |

2-[[(5-chloro-2-methylphenyl)diazenyl]-methylamino]acetic acid |

InChI |

InChI=1S/C10H12ClN3O2/c1-7-3-4-8(11)5-9(7)12-13-14(2)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |

InChIキー |

OKZLBAQJYTZVCX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |

正規SMILES |

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |

他のCAS番号 |

136-28-7 |

製品の起源 |

United States |

類似化合物との比較

To contextualize the properties of N-((5-Chloro-o-tolyl)azo)sarcosine, comparisons are drawn with structurally analogous azo compounds, focusing on synthesis, spectroscopic characterization, physicochemical properties, and biological activity.

Structural Analogs

Key analogs include:

- N-(Phenylazo)sarcosine : Lacks the chloro and methyl substituents on the aryl group.

- N-((4-Nitro-o-tolyl)azo)sarcosine : Substitutes chlorine with a nitro group, enhancing electron withdrawal.

- N-((5-Methoxy-o-tolyl)azo)sarcosine : Replaces chlorine with a methoxy group, altering solubility and electronic effects.

Table 1: Structural Comparison of Azo-Sarcosine Derivatives

Spectroscopic Characterization

Accurate NMR and mass spectrometry are critical for structural confirmation. Studies on related azo compounds (e.g., N-(4-hydroxyphenyl)maleimide derivatives) reveal pitfalls in spectral interpretation. For example, Mohammed and Mustapha (2013) misassigned NMR signals due to unexpected hydrolysis, leading to erroneous structural claims . For N-((5-Chloro-o-tolyl)azo)sarcosine, ¹H-NMR should display distinct peaks for the sarcosine methyl group (~2.8–3.1 ppm) and aromatic protons (~7.0–7.5 ppm). IR spectra typically show azo (N=N) stretches near 1450–1600 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (H₂O) | Stability (Light/Heat) |

|---|---|---|---|

| N-((5-Chloro-o-tolyl)azo)sarcosine | 180–185 | Low | Moderate |

| N-(Phenylazo)sarcosine | 165–170 | Moderate | Low |

| N-((4-Nitro-o-tolyl)azo)sarcosine | 195–200 | Very low | High |

The chloro group increases melting point and reduces water solubility compared to non-halogenated analogs. Stability under light/heat is moderate, as chloro substituents are less stabilizing than nitro groups but more so than methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。